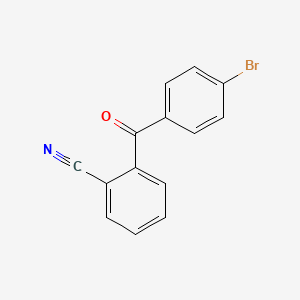

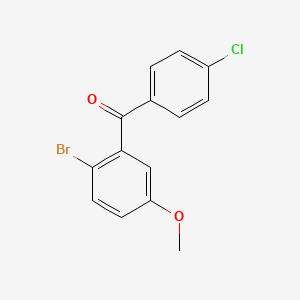

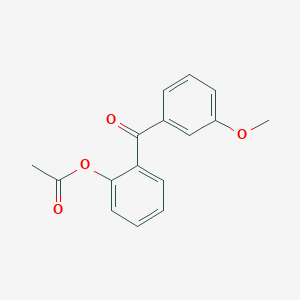

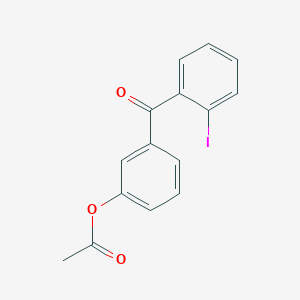

3-Acetoxy-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-2'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, (diacetoxy)iodobenzene (PIDA) is used for the oxidative C-H amination of imidazopyridines, suggesting that similar reagents might be applicable for synthesizing 3-Acetoxy-2'-iodobenzophenone derivatives . Additionally, the use of iodobenzene catalysis in the presence of m-chloroperbenzoic acid for the alpha-acetoxylation of ketones indicates a potential pathway for introducing acetoxy groups onto an iodobenzene ring .

Molecular Structure Analysis

While the molecular structure of 3-Acetoxy-2'-iodobenzophenone is not directly analyzed in the papers, the structural analysis of related compounds can provide insights. For example, the synthesis of 3-hydroxy-2-acetylbenzo[b]thiophene imines and their structural analysis through UV, IR, and NMR spectroscopy can offer a comparison for the expected spectroscopic properties of 3-Acetoxy-2'-iodobenzophenone .

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodobenzene derivatives and acetoxy groups. The oxidative C-H amination using PIDA , the dehydrogenation of tetrahydro-β-carbolines , and the selective synthesis of 2-aminobenzimidazoles all involve iodine(III) compounds, which could be relevant to the reactivity of 3-Acetoxy-2'-iodobenzophenone. The iodobenzene-catalyzed alpha-acetoxylation of ketones is particularly relevant, as it suggests that 3-Acetoxy-2'-iodobenzophenone could potentially act as a catalyst or intermediate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-2'-iodobenzophenone can be inferred from related compounds. The synthesis of hyperbranched polyesters using 3,5-diacetoxybenzoic acid indicates that acetoxybenzoic acids can participate in polymerization reactions, which may also be true for 3-Acetoxy-2'-iodobenzophenone. The solubility and molecular weight distribution of the resulting polymers provide a basis for predicting the behavior of 3-Acetoxy-2'-iodobenzophenone in similar conditions.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

"3-Acetoxy-2'-iodobenzophenone" can be inferred to have significant applications in organic synthesis, particularly in reactions involving hypervalent iodine compounds. These compounds are known for their versatility in promoting a wide range of transformations, including oxidations, acetoxylation, and arylation processes. For instance, studies on similar compounds have demonstrated their utility in the α-acetoxylation of ketones, a reaction that is crucial for introducing acetoxy groups in a regioselective manner (Ochiai et al., 2005; Ochiai, 2007). This highlights the potential of "3-Acetoxy-2'-iodobenzophenone" in facilitating similar transformations.

Photocatalytic and Photochemical Applications

Compounds related to "3-Acetoxy-2'-iodobenzophenone" have been studied for their photochemical properties. For example, the photocatalytic activities of benzophenone derivatives under UV light have been explored for environmental applications, such as the degradation of pollutants in water (Plíštil et al., 2006). This suggests that "3-Acetoxy-2'-iodobenzophenone" could be useful in studies focused on the development of novel photocatalysts or photo-initiators.

Environmental Impact Studies

While the focus was on excluding drug-related information, it's worth noting that similar compounds, particularly benzophenone derivatives, have been extensively studied for their environmental impact, particularly as UV filters. These studies have explored their persistence and toxicity in aquatic environments, as well as their potential endocrine-disrupting effects (Ghazipura et al., 2017). While these studies are not directly related to "3-Acetoxy-2'-iodobenzophenone," they underscore the importance of considering the environmental and health implications of chemical compounds.

Safety and Hazards

Propriétés

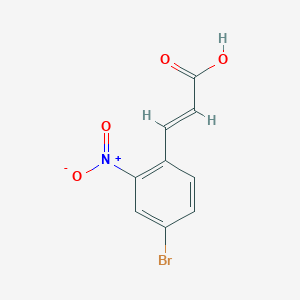

IUPAC Name |

[3-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFCLFOAVAZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641635 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2'-iodobenzophenone | |

CAS RN |

890099-63-5 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.